molecular formula C18H15ClN4O2 B11317025 N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

Cat. No.: B11317025
M. Wt: 354.8 g/mol
InChI Key: KWLONIIDCIPGQC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a triazinone moiety, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazinone Core: The triazinone core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under controlled conditions.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the triazinone core.

    Attachment of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring is attached via a nucleophilic substitution reaction, where the chloro group acts as a leaving group.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the triazinone moiety is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the triazinone moiety to its corresponding reduced forms.

    Substitution: The chloro-substituted phenyl ring can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in microbial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and triazinone moiety make it particularly versatile in various applications.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide

InChI

InChI=1S/C18H15ClN4O2/c1-12-9-14(19)7-8-15(12)21-17(24)11-23-18(25)22-16(10-20-23)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24)

InChI Key

KWLONIIDCIPGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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